7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a methoxyphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-amino-1H-1,2,4-triazole and a suitable aldehyde or ketone.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, resulting in various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-BROMO-4-METHOXYPHENYL)-2-CHLORO-6-(4-METHOXYPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 6-(5-BROMO-2-METHOXYPHENYL)-7-(4-CHLOROPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of both brominated and methoxylated phenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20BrN5O3 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H20BrN5O3/c1-12-18(20(28)26-15-6-4-5-7-17(15)30-3)19(27-21(25-12)23-11-24-27)14-10-13(22)8-9-16(14)29-2/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25) |
InChI Key |
INQJABNRQNPCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)Br)OC)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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